2-Chloro-1-(4-cyclohexylphenyl)ethanone
Overview
Description
“2-Chloro-1-(4-cyclohexylphenyl)ethanone” is a chemical compound with the CAS Number: 72825-30-0 . It has a molecular weight of 236.74 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H17ClO . The InChI code for this compound is 1S/C14H17ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a density of 1.108g/cm3 . The boiling point is 363.7ºC at 760 mmHg .Scientific Research Applications
Enantioselective Synthesis of Chiral Intermediates : (Miao, Liu, He, & Wang, 2019) discussed the biotransformation of a similar compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, using a bacterial strain. This process achieved high enantioselectivity, showcasing its potential in synthesizing chiral intermediates for drugs like Miconazole.
Novel One-Pot Synthesis Methods : (Amaresh & Perumal, 1998) studied the synthesis of 2-dimethylaminoquinoline derivatives from arylazido ketones under specific conditions. This kind of research demonstrates the compound's utility in developing new synthesis methods for complex organic structures.
Cyclization Reactions : In a study by (Fan, Cao, Xu, & Zhang, 1998), the cyclization reactions of a related compound, 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone, were explored. This highlights the role of such compounds in facilitating complex chemical reactions crucial for pharmaceutical development.
Antimicrobial Activity : (Sherekar, Padole, & Kakade, 2022) investigated a compound synthesized from 1-(4-chloro-1-hydroxynaphthalen-2-yl)-ethanone, demonstrating excellent antimicrobial activities. This indicates the potential of derivatives of 2-Chloro-1-(4-cyclohexylphenyl)ethanone in antimicrobial applications.
Enzymatic Process Development : The development of a practical enzymatic process for preparing a similar compound, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, was described by (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017). This process is environmentally sound and has high productivity, showcasing the compound's relevance in green chemistry.
Hydrogen Bonded Crystal Structure Analysis : (Majumdar, 2016) provided an unprecedented hydrogen-bonded crystal structure analysis of a related compound, demonstrating its significance in structural chemistry and materials science.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-(4-cyclohexylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBRUWGVDKLWGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368265 | |
Record name | 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72825-30-0 | |
Record name | 2-Chloro-1-(4-cyclohexylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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